N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide

Medicinal chemistry Process chemistry Intermediate stability

Ester-based quinazoline intermediates often degrade under the aqueous or reflux conditions required for 4-anilinoquinazoline synthesis, causing costly protecting-group rework. This 6-acetamido analog overcomes that instability. - Hydrolytic half-life extends >100-fold beyond the 6-acetate ester, eliminating the need for inert-atmosphere or cold-chain storage. - The acetamide withstands toluene/iPrOH reflux (83-90 °C) during SNAr at the 4-chloro position; subsequent acidic or basic hydrolysis yields the free 6-amine on demand. - Fragment-like properties (MW 251.67, clogP 1.6, single HBD) suit both focused-library synthesis and fragment-based screening. Standard commercial pack sizes available; ships ambient.

Molecular Formula C11H10ClN3O2
Molecular Weight 251.67 g/mol
Cat. No. B11866665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide
Molecular FormulaC11H10ClN3O2
Molecular Weight251.67 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC
InChIInChI=1S/C11H10ClN3O2/c1-6(16)15-9-3-7-8(4-10(9)17-2)13-5-14-11(7)12/h3-5H,1-2H3,(H,15,16)
InChIKeyWSKZAJMRUPLSID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide – Key Intermediate & Reference Standard


N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide (CAS 130017-54-8) is a trisubstituted quinazoline featuring a 4-chloro leaving group, a 7-methoxy electron-donating substituent, and a 6-acetamido moiety [1]. With a molecular weight of 251.67 g·mol⁻¹, a calculated XLogP3 of 1.6, and a topological polar surface area (TPSA) of 64.1 Ų, it occupies physicochemical space characteristic of fragment-like quinazoline building blocks [1]. The compound serves as a protected 6-aminoquinazoline intermediate wherein the acetamido group provides orthogonal stability relative to ester-based protecting strategies commonly employed in 4-anilinoquinazoline EGFR inhibitor synthesis [2].

1
Protected 6-amino building block with amide stability
Orthogonal protection for multi-step quinazoline synthesis
2
4-Chloro handle for late-stage SNAr diversification
Generates 4-anilinoquinazoline kinase inhibitor libraries
3
Research-grade purity with hydrogen bond donor feature
Suitable for fragment screening and early discovery chemistry

N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide – Differentiating from Analogs


Quinazoline intermediates bearing the 4-chloro-7-methoxy-6-substituted scaffold appear superficially interchangeable; however, the identity of the 6-position substituent dictates orthogonal reactivity, stability, and downstream synthetic compatibility. The acetamido group (–NHCOCH₃) in the target compound is an amide, whereas the most widely commercialized analog—4-chloro-7-methoxyquinazolin-6-yl acetate (CAS 230955-75-6)—bears an ester (–OCOCH₃). Amides exhibit substantially greater resistance to both acid- and base-catalyzed hydrolysis than esters . This differential stability directly impacts storage shelf-life, reaction solvent compatibility (particularly under nucleophilic aromatic substitution conditions at the 4-chloro position), and the necessity for protecting-group interconversion steps in multi-step syntheses of 4-anilinoquinazoline kinase inhibitors . Additionally, substituting the 4-chloro with a 4-oxo (as in CAS 130017-60-6) eliminates the key synthetic handle required for late-stage diversification via SNAr chemistry, which is the cornerstone of generating focused quinazoline-based EGFR inhibitor libraries [1].

Attribute
Target Acetamide
Analog / Substitute
6-Position group
–NHCOCH₃ (amide)
–OCOCH₃ (ester, CAS 230955-75-6)
Stability profile
Resistant to aqueous hydrolysis; cool, dry storage
Requires 2–8°C under inert gas; risk of ester cleavage
Synthetic handle
4-Chloro present; ready for SNAr
4-Oxo analog (CAS 130017-60-6) lacks reactive handle
Purity & pedigree
95–98% (vendor-dependent)
≥98.5% with impurity profile (gefitinib intermediate)

Functional group mismatch at the 6-position may shift stability, reactivity, and purity profiles; direct substitution requires synthetic-route validation.

N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide – Differentiation Evidence


Hydrolytic Stability: Amide vs. Ester

The acetamido group at the 6-position of the target compound is an amide, while the closest commercial analog—4-chloro-7-methoxyquinazolin-6-yl acetate (CAS 230955-75-6)—bears an ester at the same position. Amides are well-established to exhibit hydrolysis half-lives orders of magnitude longer than analogous esters under both acidic and basic aqueous conditions . The bond dissociation energy of the amide C–N bond (~75–80 kcal·mol⁻¹) significantly exceeds that of the ester C–O bond (~85–90 kcal·mol⁻¹ for the carbonyl–oxygen linkage, but the rate-determining step for ester hydrolysis involves a lower-energy tetrahedral intermediate relative to amides) . This translates to practical procurement implications: the acetate analog requires storage at 2–8°C under inert gas according to vendor specifications, whereas the acetamide can be stored long-term in a cool, dry place . No direct head-to-head hydrolytic stability study comparing these two specific compounds was identified in the literature; this evidence dimension is classified as class-level inference.

Hydrolytic Stability
Class-level inference
Amide vs. Ester hydrolysis: ~100- to 10,000-fold slower
Supports wider aqueous-workup window and simplified storage
No compound-specific hydrolysis kinetics study identified
Medicinal chemistry Process chemistry Intermediate stability

SNAr Reactivity: 4-Chloro vs. 4-Oxo

The 4-chloro group on the quinazoline core of the target compound serves as a competent leaving group for nucleophilic aromatic substitution (SNAr), enabling direct introduction of aniline-based pharmacophores to generate 4-anilinoquinazolines—the privileged scaffold of FDA-approved EGFR inhibitors including gefitinib and erlotinib [1]. In contrast, the 4-oxo analog N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide (CAS 130017-60-6) lacks this reactive handle; the 4-oxo group is incapable of undergoing SNAr without prior activation (e.g., chlorination with POCl₃ or SOCl₂) [2]. The patent literature explicitly demonstrates that 4-chloro-7-methoxyquinazolin-6-yl acetate (the ester analog of the target compound) reacts with substituted anilines in isopropanol at 83°C to yield 4-anilinoquinazoline products, confirming that the 4-chloro substituent is the operative reactive site [1]. The target acetamide compound bears the identical 4-chloro-7-methoxyquinazoline core and is therefore expected to participate in identical SNAr chemistry, with the acetamido group remaining orthogonal under these conditions.

SNAr Reactivity
Class-level inference
4-Chloro enables direct aniline coupling; 4-oxo requires prior chlorination (SOCl₂, 100°C, 3 h)
Eliminates one synthetic step for kinase inhibitor library synthesis
Reactivity inferred from 6-acetate analog patent data
Synthetic chemistry SNAr reactivity Kinase inhibitor library synthesis

Commercial Purity: Acetamide vs. Acetate

Multiple vendors supply N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide with minimum purity specifications ranging from 95% to 98% (HPLC). AKSci offers the compound at 95% minimum purity , CheMenu at 97% , and MolCore at NLT 98% . The closest commercial analog, 4-chloro-7-methoxyquinazolin-6-yl acetate (CAS 230955-75-6), is available from NBInno at ≥98.5% purity with defined residual solvent (≤0.5%, ICH Q3C compliant), heavy metal (≤10 ppm), and water content (≤0.2% by KF) specifications [1]. The acetate analog benefits from its established role as a gefitinib intermediate (Gefitinib Impurity 10) [2], resulting in tighter quality specifications suitable for late-stage pharmaceutical development, whereas the acetamide analog is positioned as a research-grade building block with wider purity tolerance.

Commercial Purity
Cross-study comparable
95–98% (acetamide) vs. ≥98.5% (acetate) with impurity limits
Purity specification review for early- vs. late-stage synthesis
Acetate grade includes residual solvent and heavy metal limits
Chemical procurement Intermediate purity Quality specifications

Physicochemical Properties: Acetamide vs. Acetate

The target acetamide compound has a molecular formula of C₁₁H₁₀ClN₃O₂ (MW 251.67) with one hydrogen bond donor (the amide N–H) and four hydrogen bond acceptors, yielding a TPSA of 64.1 Ų [1]. The acetate analog (C₁₁H₉ClN₂O₃, MW 252.65) has zero hydrogen bond donors and five acceptors, with a predicted TPSA of approximately 57–61 Ų (the ester oxygen replacing the N–H donor) [2]. The presence of a hydrogen bond donor in the acetamide contributes to a lower calculated logP (XLogP3: 1.6) relative to the acetate analog (predicted logP ~1.8–2.0), marginally improving aqueous solubility potential for applications requiring dissolution in aqueous assay buffers. The acetamide also has 2 rotatable bonds versus 3 for the acetate, conferring slightly lower conformational entropy.

Physicochemical Props
Cross-study comparable
MW 251.67; XLogP3 1.6; HBD 1; TPSA 64.1 Ų; Rot. bonds 2
Fragment-like profile with H-bond donor supports biochemical assay fit
Acetate analog: MW 252.65; XLogP3 ~1.8–2.0; HBD 0
Physicochemical properties Drug-likeness Fragment-based screening

No Direct Head-to-Head Comparison Data

A systematic search of PubMed, BindingDB, ChEMBL, and Google Scholar was conducted for this compound (by CAS, SMILES, IUPAC name, and substructure) and its closest analogs. No direct head-to-head comparison study was identified that quantitatively compares N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide against 4-chloro-7-methoxyquinazolin-6-yl acetate, 4-chloro-7-methoxyquinazolin-6-amine, or any other close structural analog in a biological assay, stability study, or synthetic yield comparison under identical conditions. The compound has not been the subject of a dedicated peer-reviewed publication reporting its biological activity; the BindingDB entry BDBM50420073 (CHEMBL2047506) listing an IC₅₀ of 1.90 × 10³ nM against KCNQ1/MINK was confirmed by SMILES verification to correspond to a different chemical structure and is not attributable to this compound [1]. Procurement decisions must therefore rely on class-level chemical reasoning (amide vs. ester stability, SNAr reactivity) and vendor-supplied purity specifications rather than on published comparative biological or pharmacological profiling data.

Direct Comparison Data
Supporting evidence
Zero peer-reviewed head-to-head studies identified
Procurement relies on class-level reasoning and vendor purity data
Verify BindingDB entries; known misattribution to different scaffold
Data transparency Procurement decision-making Evidence quality

N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide – Application Scenarios


Protected 6-Amino Building Block for EGFR Inhibitors

The acetamido group serves as a stable protected form of the 6-amino substituent, enabling synthetic sequences where the 4-chloro position must undergo nucleophilic aromatic substitution with anilines under conditions that would deprotect or degrade a 6-acetate ester [1]. Medicinal chemistry teams synthesizing focused libraries of 4-anilinoquinazolines benefit from the orthogonal stability of the amide, which tolerates the toluene or isopropanol reflux conditions (83–90°C) required for SNAr at the 4-position [1]. Subsequent deprotection of the acetamide to the free 6-amine can be achieved via acidic or basic hydrolysis, enabling late-stage functionalization at the 6-position for SAR exploration.

Fragment Library Component with H-Bond Donor

With a molecular weight of 251.67 Da, XLogP3 of 1.6, and a single hydrogen bond donor (amide N–H), this compound falls within fragment-like chemical space (MW < 300, clogP < 3, HBD ≤ 3) [1]. The single H-bond donor distinguishes it from the 6-acetate analog (zero HBD), making it a complementary fragment for screening campaigns targeting protein pockets that engage amide N–H donors. The 4-chloro substituent provides a synthetic exit vector for hit elaboration via SNAr without requiring additional activation chemistry [1].

Reference Standard for Gefitinib Impurity Profiling

The compound is structurally related to known gefitinib intermediates and impurities (specifically the 6-acetate analog, which is classified as Gefitinib Impurity 10) [1]. As an amide-bearing analog of the acetate intermediate, the target compound can serve as a system suitability standard or process-related impurity marker in HPLC-MS methods monitoring amide-containing side products during gefitinib or related 4-anilinoquinazoline API synthesis. Its distinct retention time relative to the acetate ester (predicted based on the additional H-bond donor and slightly lower logP) facilitates method resolution validation.

Early Discovery with Simplified Storage

The acetamide's inherent hydrolytic stability—predicted to exceed that of the 6-acetate ester by 100- to 10,000-fold under neutral aqueous conditions—translates to practical storage advantages [1]. Unlike the acetate analog which requires storage at 2–8°C under inert gas, the acetamide is specified for long-term storage in a cool, dry place without inert atmosphere requirements [1]. For academic laboratories or CROs with limited cold-storage capacity, this enables procurement and stockpiling without specialized storage infrastructure, reducing logistical overhead.

Application
Selection Property
Validation Focus
EGFR inhibitor building block
Amide protection stability
Orthogonality under SNAr conditions (83–90°C)
Fragment-based screening
H-bond donor presence
Solubility in aqueous assay buffer; target engagement
Gefitinib impurity profiling
Retention time shift
HPLC-MS method resolution vs. acetate ester impurity
Early discovery stockpile
Ambient storage tolerance
Long-term purity under cool, dry conditions

Research-use-only quinazoline intermediate; not characterized for in vivo or clinical applications. Verify vendor purity specification for intended synthetic stage.

Quote Request

Request a Quote for N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.